[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride
CAS No.:
Cat. No.: VC13441476
Molecular Formula: C10H16Cl2N4
Molecular Weight: 263.16 g/mol
* For research use only. Not for human or veterinary use.
![[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride -](/images/structure/VC13441476.png)
Specification
Molecular Formula | C10H16Cl2N4 |
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Molecular Weight | 263.16 g/mol |
IUPAC Name | 1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C10H15ClN4.ClH/c1-12-9-2-4-15(5-3-9)10-13-6-8(11)7-14-10;/h6-7,9,12H,2-5H2,1H3;1H |
Standard InChI Key | VQBQXMLCORKMGR-UHFFFAOYSA-N |
SMILES | CNC1CCN(CC1)C2=NC=C(C=N2)Cl.Cl |
Canonical SMILES | CNC1CCN(CC1)C2=NC=C(C=N2)Cl.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Nomenclature
The compound’s IUPAC name, [1-(5-chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride, reflects its core structure: a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a methylamine group and at the 1-position with a 5-chloropyrimidin-2-yl group. The hydrochloride salt enhances its solubility and stability for research applications .
Key Molecular Data:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆Cl₂N₄ |
Molecular Weight | 263.17 g/mol |
Canonical SMILES | CN(C1CCN(CC1)C2=NC=C(Cl)N=C2) |
InChI Key | HIZIUDHZGIUFMB-UHFFFAOYSA-N |
The pyrimidine ring’s chlorine atom at the 5-position introduces electron-withdrawing effects, influencing reactivity and binding interactions .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of piperidine-pyrimidine hybrids typically involves nucleophilic substitution or coupling reactions. For example, a related compound, 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one, is synthesized via sequential substitutions on a pyrimidine core, followed by piperidine ring functionalization . Analogous steps for the target compound may include:
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Pyrimidine Chlorination: Introduction of chlorine at the 5-position using phosphorus oxychloride (POCl₃) .
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Piperidine Coupling: Nucleophilic aromatic substitution between 5-chloro-2-iodopyrimidine and 4-(methylamino)piperidine under basic conditions (e.g., DIEA in DMF) .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Industrial-scale production often employs continuous flow systems to optimize yield and purity .
Chemical Properties and Reactivity
Stability and Reactivity
The compound’s stability is influenced by the electron-deficient pyrimidine ring and the basic piperidine nitrogen. Key reactions include:
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Nucleophilic Substitution: The 2-position chlorine on pyrimidine is susceptible to displacement by amines or alkoxides .
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Oxidation/Reduction: The piperidine ring’s tertiary amine may undergo oxidation to N-oxide derivatives, while the pyrimidine’s chlorine can be reduced under catalytic hydrogenation .
Metabolic Stability:
In vitro studies on analogs, such as CCT128930, reveal moderate metabolic stability in human liver microsomes (HLM T₁/₂ = 59 min) , suggesting potential for further pharmacokinetic optimization.
Biological Activity and Mechanisms
Glycine Transporter 1 (GlyT1) Inhibition:
Analog 7w (3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide) demonstrates potent GlyT1 inhibition (IC₅₀ = 1.8 nM), enhancing NMDA receptor function—a target for schizophrenia treatment .
Protein Kinase B (PKB/Akt) Inhibition:
Compounds like CCT128930 inhibit PKBβ (IC₅₀ = 13 nM), modulating the PI3K-PKB-mTOR pathway in cancer cells . The target compound’s pyrimidine-piperidine scaffold may similarly interact with ATP-binding pockets in kinases.
GPR119 Agonism:
Chloropyrimidine derivatives (e.g., 40) act as GPR119 agonists (EC₅₀ = 18 nM), promoting insulin secretion in diabetic models .
Comparative Analysis with Analogous Compounds
Structural and Functional Analogues
The target compound’s uniqueness lies in its dual piperidine-pyrimidine architecture, enabling simultaneous interactions with hydrophobic pockets and hydrogen-bonding sites in biological targets .
Industrial and Research Applications
Medicinal Chemistry:
As a building block for kinase inhibitors or GPCR modulators, the compound’s scaffold is valuable in drug discovery. For example, Pfizer’s PF-06409577, a piperidine-pyrimidine hybrid, is a clinical-stage KATP channel opener .
Agricultural Chemistry:
Chlorinated pyrimidines are explored as fungicides and herbicides due to their ability to disrupt nucleotide synthesis in pathogens.
Material Science:
Piperidine derivatives contribute to liquid crystal and polymer synthesis, leveraging their conformational flexibility .
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